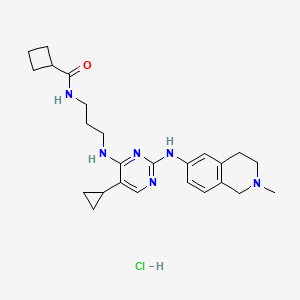
MRT68921 hydrochloride
Vue d'ensemble
Description
MRT68921 hydrochloride is a potent inhibitor of ULK1 and ULK2 kinases . It has been shown to reduce ULK1 activity in cells and block autophagy induction . It is cytotoxic and acts on oxidative stress signals to kill cancer cells, making it an effective tumor therapy agent .
Molecular Structure Analysis
The molecular formula of this compound is C25H35ClN6O . The molecular weight is 471.0 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
This compound is a potent inhibitor of ULK1 and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively . It inhibits autophagy in cells .Physical And Chemical Properties Analysis
The molecular weight of this compound is 471.0 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The rotatable bond count is 9 . The exact mass is 470.2560875 g/mol , and the monoisotopic mass is also 470.2560875 g/mol . The topological polar surface area is 82.2 Ų .Mécanisme D'action
Target of Action
MRT68921 hydrochloride is a potent inhibitor of both ULK1 and ULK2 . ULK1 and ULK2 are serine/threonine protein kinases that play a crucial role in the initial stages of autophagy . Autophagy is a cellular process that removes damaged components of cells and recycles them as biochemical building blocks .
Mode of Action
This compound interacts with its targets, ULK1 and ULK2, by inhibiting their activity . It has been found to reduce ULK1 activity in cells and block autophagy induction . The IC50 values for ULK1 and ULK2 are 2.9 nM and 1.1 nM, respectively , indicating a high potency of this compound towards these targets.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the autophagy pathway . By inhibiting ULK1 and ULK2, this compound blocks the initiation of autophagy, leading to the accumulation of damaged cellular components . Additionally, this compound has been found to block mTOR dependent autophagy .
Result of Action
The inhibition of ULK1 and ULK2 by this compound results in the blockage of autophagy, leading to the accumulation of damaged cellular components . This can result in cytotoxic effects, particularly in cancer cells . This compound has been found to act on oxidative stress signals to kill cancer cells, making it a potential therapeutic agent for tumor therapy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the level of oxidative stress in the cellular environment can affect the efficacy of this compound . .
Avantages Et Limitations Des Expériences En Laboratoire
MRT68921 hydrochloride has several advantages for lab experiments. The compound is highly selective and potent, making it an ideal tool for studying the role of IKKε and TBK1 kinases in various diseases. It is also readily available and can be easily synthesized in the lab. However, there are some limitations to the use of this compound in lab experiments. The compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for the study of MRT68921 hydrochloride. The compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Additionally, the compound could be further studied in the context of various diseases, including cancer and viral infections. The development of more potent and selective inhibitors of IKKε and TBK1 kinases could also lead to the development of new therapeutic agents for various diseases.
Conclusion:
This compound is a small molecule that has shown potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. The compound acts as a potent and selective inhibitor of the IKKε and TBK1 kinases, which play a crucial role in the regulation of the immune response. While the compound has several advantages for lab experiments, there are also some limitations to its use. Further research is needed to determine the safety and efficacy of this compound in humans and to explore its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
MRT68921 hydrochloride has been extensively studied in scientific research, and the results have shown potential therapeutic applications in various diseases. The compound has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. It has also been found to have antiviral properties and has been shown to inhibit the replication of various viruses, including the hepatitis C virus and the influenza virus.
Analyse Biochimique
Biochemical Properties
MRT68921 hydrochloride interacts with ULK1 and ULK2, enzymes that play a crucial role in initiating autophagy . The compound inhibits these enzymes with IC50 values of 2.9 nM and 1.1 nM, respectively . This interaction leads to a reduction in the phosphorylation of ATG13, a protein involved in autophagy, thereby blocking the autophagy process .
Cellular Effects
This compound affects various types of cells by inhibiting autophagy, a process that is essential for maintaining cellular homeostasis . By inhibiting ULK1 and ULK2, this compound disrupts cell signaling pathways related to autophagy . This can influence gene expression and cellular metabolism, potentially leading to cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to ULK1 and ULK2, inhibiting their kinase activity . This inhibition prevents the phosphorylation of ATG13 and other downstream targets, thereby blocking the initiation of autophagy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. While the compound is stable under normal conditions, its inhibitory effects on autophagy may diminish as the cells adapt to the inhibition .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with dosage. While low doses may effectively inhibit autophagy, high doses could potentially lead to toxic effects due to excessive inhibition of cellular degradation processes .
Metabolic Pathways
This compound is involved in the autophagy pathway, where it interacts with ULK1 and ULK2 . By inhibiting these enzymes, it can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Given its role in inhibiting autophagy, it is likely that it interacts with various transporters and binding proteins involved in this process .
Subcellular Localization
As it targets ULK1 and ULK2, enzymes involved in autophagy, it is likely that it localizes to autophagosomes and other compartments involved in this process .
Propriétés
IUPAC Name |
N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O.ClH/c1-31-13-10-19-14-21(9-8-20(19)16-31)29-25-28-15-22(17-6-7-17)23(30-25)26-11-3-12-27-24(32)18-4-2-5-18;/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3,(H,27,32)(H2,26,28,29,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEOGAWLKSVXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2080306-21-2 | |
| Record name | Cyclobutanecarboxamide, N-[3-[[5-cyclopropyl-2-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)amino]-4-pyrimidinyl]amino]propyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2080306-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





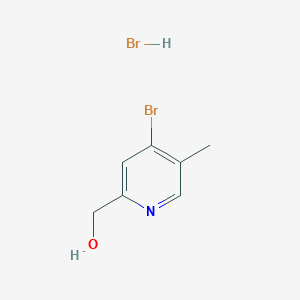
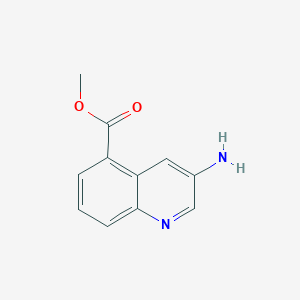
![2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt](/img/structure/B3028373.png)
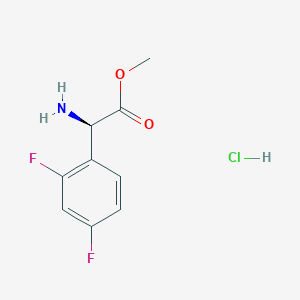


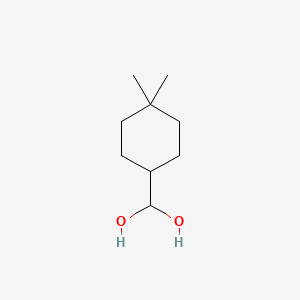
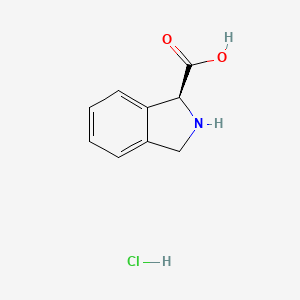
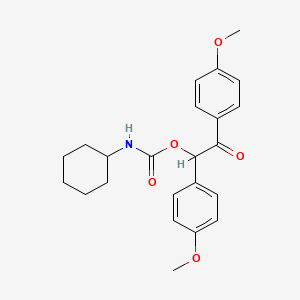

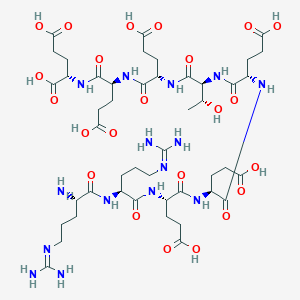
![(R)-7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B3028387.png)